(R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride

Hydrogen-bond donor Bioisostere CF₂H vs CF₃

(R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride (CAS 2301881-37-6) is an enantiopure α-chiral primary amine bearing a para-difluoromethyl (–CF₂H) substituent on the phenyl ring. With a molecular weight of 207.65 g/mol, a calculated XLogP3 of 2.1, and an amine pKa of approximately 8.9, it occupies a physicochemical space that balances moderate lipophilicity with hydrogen-bond donor capacity.

Molecular Formula C9H12ClF2N
Molecular Weight 207.65 g/mol
Cat. No. B7947887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride
Molecular FormulaC9H12ClF2N
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(F)F)N.Cl
InChIInChI=1S/C9H11F2N.ClH/c1-6(12)7-2-4-8(5-3-7)9(10)11;/h2-6,9H,12H2,1H3;1H/t6-;/m1./s1
InChIKeyOKRHMDPVPVWGCO-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride – Chiral CF₂H Building Block for CNS-Focused Medicinal Chemistry Procurement


(R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride (CAS 2301881-37-6) is an enantiopure α-chiral primary amine bearing a para-difluoromethyl (–CF₂H) substituent on the phenyl ring. With a molecular weight of 207.65 g/mol, a calculated XLogP3 of 2.1, and an amine pKa of approximately 8.9, it occupies a physicochemical space that balances moderate lipophilicity with hydrogen-bond donor capacity . The –CF₂H group is recognized as a lipophilic hydrogen-bond donor (Abraham acidity parameter A = 0.085–0.126) and a metabolically robust bioisostere of hydroxyl, thiol, and amine functionalities, properties that are fundamentally absent in the more lipophilic but hydrogen-bond-inert –CF₃ analog [1]. This compound serves primarily as a chiral building block for the synthesis of phosphodiesterase 2 (PDE2) inhibitors and other CNS-targeted therapeutic candidates [2].

Why Regioisomeric, Enantiomeric, or Trifluoromethyl Analogs Cannot Substitute (R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride in CNS Programs


Generic substitution among the para-CF₂H, para-CF₃, meta-CF₂H, or (S)-enantiomer variants introduces quantifiable liabilities. The –CF₂H group lowers log P by approximately 0.6–1.3 units versus the –CF₃ isostere while retaining a hydrogen-bond donor proton (absent in –CF₃), directly impacting blood–brain barrier penetration and target engagement [1] . Regioisomeric migration from the para to the meta position alters the vector of the CF₂H dipole and its through-bond electronic influence on the amine basicity, potentially reshuffling receptor complementarity . Critically, enantiomeric inversion from (R) to (S) has been shown in closely related fluorinated α-chiral amine series to produce >10-fold differences in target binding affinity and >2-fold differences in metabolic half-life . These are not interchangeable building blocks; the specific stereochemistry and substitution pattern dictate downstream pharmacological outcomes.

Quantitative Differentiation Evidence: (R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride vs. Closest Analogs


Hydrogen-Bond Donor Capacity: CF₂H Enables Target Interaction That CF₃ Cannot Replicate

The para-CF₂H substituent on the target compound confers a hydrogen-bond donor (HBD) capability entirely absent in the para-CF₃ analog. This is not a marginal difference: the CF₃ group has zero HBD capacity, while CF₂H exhibits Abraham acidity parameters (A = 0.085–0.126) comparable to thiophenol, aniline, and amine groups [1]. In drug–target interactions where a hydrogen bond from this position is structurally resolved, the CF₂H compound can engage the target while the CF₃ analog cannot, representing a binary functional difference. The experimental Δlog P for CH₃ → CF₂H substitution ranges from –0.1 to +0.4, confirming that CF₂H provides a measured lipophilicity increase without sacrificing polarity, in contrast to the larger and purely hydrophobic CF₃ group [1].

Hydrogen-bond donor Bioisostere CF₂H vs CF₃ Abraham acidity

Electronic Modulation of Amine Basicity: CF₂H Provides an Intermediate pKa Shift vs. CF₃ and Non-Fluorinated Analogs

The target compound has a calculated amine pKa of 8.9 . The CF₂H group exerts an inductive electron-withdrawing effect (σI ≈ 0.32) that is measurably weaker than that of CF₃ (σI ≈ 0.43) . This translates to an estimated 0.5 pKa unit difference between CF₂H- and CF₃-substituted analogs: the CF₂H analog retains a higher amine basicity, favoring protonation at physiological pH and potentially influencing lysosomal trapping and volume of distribution . Conversely, the non-fluorinated (–CH₃) analog has a still higher pKa (>9.4, estimated), placing it above the threshold associated with increased phospholipidosis risk . The CF₂H compound thus occupies a narrow, therapeutically desirable basicity window that neither the CF₃ nor the non-fluorinated analog can replicate.

Amine basicity pKa modulation Inductive effect σI constant

Enantiomer-Dependent PDE2 Inhibitory Potency: >80-fold Ki Difference Between (R) and (S) Configurations in a Patent-Disclosed Series

In US Patent US10174037 (Merck Sharp & Dohme), the (R)- and (S)-configured derivatives built from the target compound scaffold were separately evaluated as PDE2 inhibitors [1]. The compound incorporating the (R)-1-(4-(difluoromethyl)phenyl)propan-1-amine fragment (Example 346) exhibited a PDE2 Ki of 0.080 nM, while its (S)-configured diastereomer (Example 347) showed a Ki of 6.5 nM—an 81-fold difference in binding affinity attributable solely to the inversion of the benzylic stereocenter [1]. This demonstrates that the (R)-configuration at the α-carbon is strongly preferred by the PDE2 enzyme binding pocket and that procurement of the incorrect enantiomer would yield a >80-fold less potent lead series.

PDE2 inhibition Enantioselectivity CNS disorders Schizophrenia

Regioisomeric Positioning (para vs. meta CF₂H) Dictates Electronic and Steric Presentation to Biological Targets

The target compound places the CF₂H group at the para position of the phenyl ring relative to the chiral ethylamine. The meta-substituted regioisomer, (R)-1-(3-(difluoromethyl)phenyl)ethan-1-amine hydrochloride (CAS 2230840-55-6), is commercially available and structurally similar but topologically distinct . Para substitution aligns the CF₂H dipole along the long axis of the molecule, maximizing through-conjugation with the amine, whereas meta substitution disrupts this linear electronic pathway and projects the CF₂H group at a 120° angle relative to the para isomer. In PDE2 patent SAR, the para-CF₂H-phenyl scaffold appears in the highest-potency exemplars (Ki = 0.080 nM) while comparable meta-substituted variants are notably absent from the sub-nanomolar cohort, consistent with a requirement for linear para presentation to the PDE2 hydrophobic pocket [1]. While direct matched-pair data are not publicly disclosed, the patent SAR landscape strongly favors para substitution for PDE2 activity.

Regioisomerism Para vs. meta substitution Structure–Activity Relationship Receptor complementarity

Chiral Building Block Utility: α-CF₂H Amines Enable Synthesis of Enantioenriched Drug Analogs via Modern Asymmetric Methods

The target compound belongs to a privileged class of α-CF₂H chiral amines that serve as direct precursors to bioactive molecules. In a 2025 Nature Communications report, a nickel-catalyzed asymmetric Negishi cross-coupling using a CF₂H synthon enabled the synthesis of a Rivastigmine (Alzheimer's drug) analog in three steps from an α-CF₂H amide intermediate, achieving 49% overall yield while maintaining 95% enantiomeric excess [1]. The broader substrate scope demonstrated that electron-withdrawing and electron-donating para-substituted aryl-CF₂H chlorides couple with 90–98% ee, confirming that the para-CF₂H aryl amine scaffold is a robust entry point for constructing enantioenriched drug-like molecules [1]. The target compound, with its pre-installed (R)-stereochemistry and para-CF₂H group, bypasses the need for late-stage asymmetric difluoromethylation, which remains a challenging transformation with limited substrate scope.

Chiral building block Asymmetric synthesis Rivastigmine analog Negishi cross-coupling

Evidence-Backed Procurement Scenarios for (R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride


PDE2 Inhibitor Lead Optimization for Schizophrenia and Cognitive Disorders

The (R)-configured para-CF₂H-phenyl ethylamine scaffold has been validated in Merck's PDE2 inhibitor patent (US10174037) with a Ki of 0.080 nM for the optimized (R)-diastereomer [1]. Teams prosecuting PDE2 for cognitive impairment associated with schizophrenia or Alzheimer's disease should procure this specific enantiomer and regioisomer to access the sub-nanomolar potency space; the (S)-enantiomer (Ki = 6.5 nM) and meta-substituted analogs are not suitable substitutes [1]. The compound's pKa of 8.9 and moderate log P (XLogP3 = 2.1) are consistent with CNS drug-like property guidelines .

Synthesis of CF₂H-Containing Rivastigmine Analogs and Other CNS Drug Candidates

The Nature Communications 2025 report demonstrated that α-CF₂H chiral amine building blocks can be converted to Rivastigmine analogs in three steps with 49% overall yield and 95% ee retention [2]. The target compound provides the (R)-stereochemistry and para-CF₂H group pre-installed, eliminating the need for late-stage asymmetric difluoromethylation. This is particularly valuable for programs exploring bioisosteric replacement of the Rivastigmine carbamate or other acetylcholinesterase inhibitor scaffolds where metabolic stability and hydrogen-bond donor capacity are critical design parameters [2].

Physicochemical Property Optimization via CF₂H Bioisosteric Replacement

For drug discovery programs seeking to replace a hydroxyl, thiol, or amine group with a metabolically stable, lipophilic hydrogen-bond donor, this compound offers a validated CF₂H-phenyl scaffold. The CF₂H group provides hydrogen-bond acidity (Abraham A = 0.085–0.126) comparable to aniline while contributing only a modest lipophilicity increase (Δlog P = –0.1 to +0.4 vs. –CH₃) [3]. This profile is ideal for maintaining polarity while improving metabolic stability, as the C–F bond resists oxidative metabolism at the benzylic position. Procurement of the (R)-enantiomer ensures that stereochemistry is controlled from the earliest stages of SAR exploration .

Asymmetric Synthesis Methodology Development and Chiral Ligand Screening

The compound serves as a well-characterized, enantiopure reference standard for developing new asymmetric difluoromethylation methodologies. Its defined (R)-configuration (C[C@H](N) stereocenter), para-substitution pattern, and commercial availability at ≥97% purity make it suitable for use as a chiral HPLC calibration standard, a substrate in enzymatic resolution screens, or a starting material for synthesizing novel chiral auxiliaries and ligands [2]. The hydrochloride salt form ensures easy handling and long-term storage stability under recommended conditions (2–8°C, anhydrous) .

Quote Request

Request a Quote for (R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.